![molecular formula C18H29ClO3 B14644552 Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]- CAS No. 56585-19-4](/img/structure/B14644552.png)
Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]- is a complex organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a benzene ring substituted with a 4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl group. Benzene derivatives are widely studied due to their diverse chemical properties and applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]- typically involves multi-step organic reactions. The starting materials often include benzene and specific alkyl halides. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the desired chemical transformations.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized for yield and efficiency, ensuring that the final product meets the required purity standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific context of its use and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorobenzene: A simpler benzene derivative with a single chlorine substituent.
Diethoxybenzene: Benzene with two ethoxy groups attached.
Methylethoxybenzene: Benzene with a methylethoxy group attached.
Uniqueness
Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]- is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. Its complex structure allows for diverse reactivity and interactions, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
56585-19-4 |
|---|---|
Formule moléculaire |
C18H29ClO3 |
Poids moléculaire |
328.9 g/mol |
Nom IUPAC |
(4-chloro-5,5-diethoxy-3-propan-2-yloxypentyl)benzene |
InChI |
InChI=1S/C18H29ClO3/c1-5-20-18(21-6-2)17(19)16(22-14(3)4)13-12-15-10-8-7-9-11-15/h7-11,14,16-18H,5-6,12-13H2,1-4H3 |
Clé InChI |
FAQQIPJZCBWSAF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(C(CCC1=CC=CC=C1)OC(C)C)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


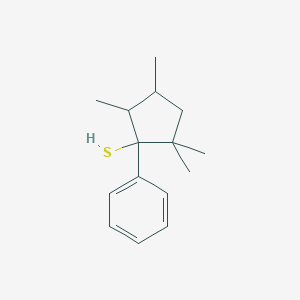
![1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14644478.png)
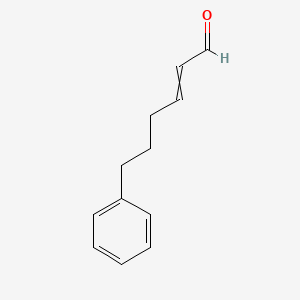
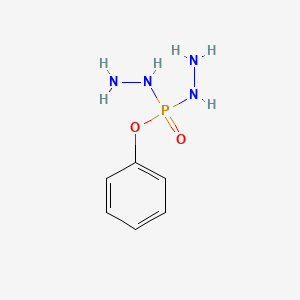
![[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea](/img/structure/B14644494.png)

![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14644522.png)
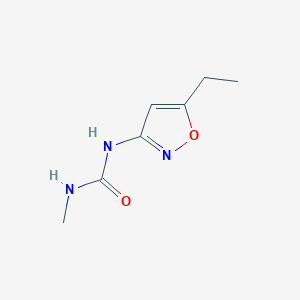
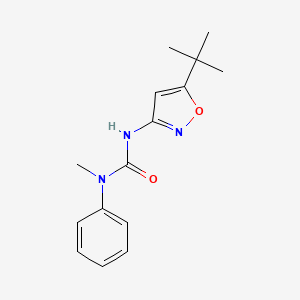

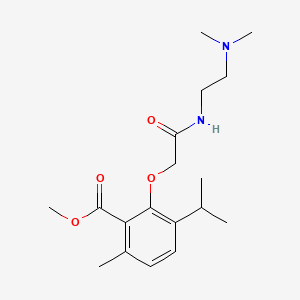

![Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-](/img/structure/B14644572.png)

